S-4-Ethynylbenzyl ethanethioate
Overview
Description
S-4-Ethynylbenzyl ethanethioate is an organic compound characterized by the presence of an acetylene group attached to a phenyl ring, which is further substituted with an S-acetylthiomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-4-Ethynylbenzyl ethanethioate can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an iodobenzene derivative reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired acetylene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
S-4-Ethynylbenzyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the acetylene group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetylene carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted acetylene derivatives.
Scientific Research Applications
S-4-Ethynylbenzyl ethanethioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of S-4-Ethynylbenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The acetylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity. The S-acetylthiomethyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: A simpler analog with only a phenyl and acetylene group.
1-[4-(Methylthio)phenyl]acetylene: Similar structure but with a methylthio group instead of an S-acetylthiomethyl group.
1-[4-(Acetylthio)phenyl]acetylene: Contains an acetylthio group directly attached to the phenyl ring.
Uniqueness
S-4-Ethynylbenzyl ethanethioate is unique due to the presence of the S-acetylthiomethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
S-[(4-ethynylphenyl)methyl] ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h1,4-7H,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOGHHBZYSIDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443697 | |
Record name | 1-[4-(S-Acetylthiomethyl)phenyl]acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307537-95-7 | |
Record name | 1-[4-(S-Acetylthiomethyl)phenyl]acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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